1-chloro-7-methoxy-4-nitro-10H-acridin-9-one
Overview
Description
1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one is a chemical compound with the molecular formula C14H9ClN2O4. It is part of the acridine family, known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro, methoxy, and nitro group attached to the acridine core .
Preparation Methods
The synthesis of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 1-chloro-7-methoxyacridin-9-one under controlled conditions. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted acridine derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components. The exact pathways and molecular targets are still under investigation, but these interactions form the basis of its potential therapeutic effects .
Comparison with Similar Compounds
1-Chloro-7-methoxy-4-nitro-10H-acridin-9-one can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Used as an antiseptic and in the treatment of infections.
9-Aminoacridine: Studied for its antimicrobial properties.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-chloro-7-methoxy-4-nitro-10H-acridin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4/c1-21-7-2-4-10-8(6-7)14(18)12-9(15)3-5-11(17(19)20)13(12)16-10/h2-6H,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQQKUISNKRKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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